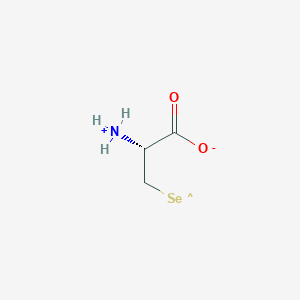
L-selenocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-selenocysteine zwitterion is zwitterionic form of this compound having a anionic carboxy group and a cationic amino group; major species at pH 7.3. It is a tautomer of a this compound.
Applications De Recherche Scientifique
Biochemical and Molecular Biology Applications
1.1. Role in Selenoproteins
L-selenocysteine is incorporated into selenoproteins, which are essential for numerous cellular functions. As of 2021, it has been identified in 25 human proteins involved in critical processes such as antioxidant defense, redox signaling, and thyroid hormone metabolism . Notably, selenoproteins like glutathione peroxidase and thioredoxin rely on this compound for their enzymatic activities, highlighting its importance in maintaining cellular homeostasis.
1.2. Mechanisms of Incorporation
The incorporation of this compound into proteins is a complex process that involves specific tRNA and several enzymes. The enzyme SepSecS catalyzes the conversion of phosphoserine to selenocysteine, which is then attached to its corresponding tRNA . Understanding this mechanism is vital for developing methods to produce selenoproteins in vitro for research and therapeutic purposes.
Medical Applications
2.1. Antioxidant Properties
This compound contributes to the antioxidant capacity of selenoproteins. For instance, glutathione peroxidase utilizes this compound to reduce hydrogen peroxide and lipid peroxides, thus protecting cells from oxidative stress . This property has implications for preventing diseases associated with oxidative damage, including cancer and cardiovascular diseases.
2.2. Therapeutic Potential
Research indicates that this compound may have therapeutic applications in treating conditions such as cancer and neurodegenerative diseases due to its role in regulating redox status . Clinical studies are exploring its potential benefits in enhancing immune function and reducing inflammation.
Biotechnological Applications
3.1. Protein Engineering
The unique properties of this compound facilitate various biotechnological applications, such as selective protein modification and bio-conjugation . Techniques have been developed to incorporate this compound into proteins using engineered tRNA synthetases, allowing for precise control over protein structure and function.
3.2. Radiolabeling Techniques
This compound isotopes (e.g., 75Se) are utilized in radiolabeling for imaging studies such as positron emission tomography (PET) . This application is particularly valuable in studying protein dynamics and interactions within living organisms.
Case Studies
Analyse Des Réactions Chimiques
Nucleophilic and Electrophilic Exchange Reactions
L-Selenocysteine participates in exchange reactions with rates significantly exceeding those of cysteine. In redox systems:
-
Nucleophilic reactivity : Selenium's polarizability (3.8 Å vs. sulfur's 2.9 Å) and lower pKa (5.3 vs. 8.3 for cysteine) enhance nucleophilic activity under neutral/acidic conditions .
-
Electrophilic reactivity : Selenocysteine acts as an electrophile 4 orders of magnitude faster than cysteine in diselenide/thiol exchange reactions .
Table 1: Rate Constants for Cysteamine/Selenocystamine Redox Exchange
Enzymatic Processing by Selenocysteine Lyase (SCL)
SCL catalyzes the PLP-dependent cleavage of this compound into L-alanine and selenium :
Reaction :
L selenocysteineSCLL alanine+Se0
-
Mechanism :
Key Structural Features :
-
Flexible loop positions selenocysteine optimally for catalysis.
-
Cys-375 critical for intermediate formation; mutation (C375A) abolishes activity .
Methylation Reactions
This compound undergoes enzymatic methylation to form Se-methylselenocysteine (SeMSC), a key selenium storage compound:
Table 2: Methyltransferase Activity Comparison
Comparative Reactivity with Sulfur Analogs
Biochemical Pathways
This compound participates in multiple metabolic routes:
Propriétés
Formule moléculaire |
C3H6NO2Se |
|---|---|
Poids moléculaire |
167.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |
Clé InChI |
FDKWRPBBCBCIGA-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)[O-])[NH3+])[Se] |
SMILES canonique |
C(C(C(=O)[O-])[NH3+])[Se] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















